Bis(cyclopentadienyl)ruthenium

Beschreibung

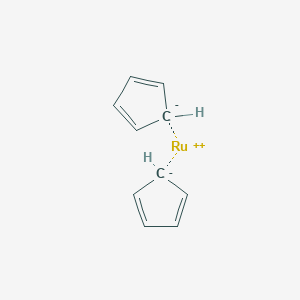

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1287-13-4 |

|---|---|

Molekularformel |

C10H20Ru |

Molekulargewicht |

241.3 g/mol |

IUPAC-Name |

cyclopentane;ruthenium |

InChI |

InChI=1S/2C5H10.Ru/c2*1-2-4-5-3-1;/h2*1-5H2; |

InChI-Schlüssel |

JNUAMWJBOWJMAH-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2] |

Kanonische SMILES |

C1CCCC1.C1CCCC1.[Ru] |

Andere CAS-Nummern |

1287-13-4 |

Piktogramme |

Irritant |

Synonyme |

ruthenocene |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for Bis Cyclopentadienyl Ruthenium and Its Derivatives

Established Synthetic Pathways

The initial preparations of ruthenocene laid the groundwork for the synthesis of metallocenes. These established routes are characterized by their reliability and have been refined over decades to improve yields and purity.

Reaction of Ruthenium Halides with Cyclopentadiene (B3395910) Precursors

One of the most common and direct methods for synthesizing ruthenocene involves the reaction of a ruthenium halide, typically ruthenium(III) chloride (RuCl₃), with a cyclopentadienyl (B1206354) precursor. orgsyn.org A frequently used precursor is sodium cyclopentadienide (B1229720) (NaC₅H₅), which acts as a nucleophile, displacing the chloride ions from the ruthenium center. orgsyn.orgrsc.org The reaction is generally carried out in an organic solvent such as tetrahydrofuran (B95107) or 1,2-dimethoxyethane. orgsyn.org

This process involves the in-situ reduction of Ru(III) to Ru(II). Variations of this method utilize other cyclopentadienyl sources, such as cyclopentadienylmagnesium bromide. orgsyn.org Another approach involves the treatment of ruthenium trichloride (B1173362) hydrate (B1144303) with a cyclopentadienyl compound and a reducing agent like magnesium or zinc powder in an alcohol solvent at low temperatures. google.comgoogle.com.na Yields for this method can range from 43% to 69%. orgsyn.org

Table 1: Comparison of Ruthenocene Synthesis from Ruthenium Halides

| Cyclopentadienyl Precursor | Reducing Agent | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| Sodium cyclopentadienide | In situ | 1,2-dimethoxyethane | 56-69% | orgsyn.org |

| Ethylcyclopentadiene | Magnesium powder | Ethanol (B145695) | Not specified | google.com |

| Ethyl cyclopentadiene | Zinc powder | Ethanol | Not specified | google.com.na |

Synthesis from Ruthenium Trisacetylacetonate

An alternative established pathway to ruthenocene, first reported by Geoffrey Wilkinson in 1952, utilizes ruthenium(III) trisacetylacetonate, Ru(acac)₃, as the starting material. orgsyn.orgwikipedia.org This method involves the reaction of Ru(acac)₃ with an excess of a Grignard reagent, specifically cyclopentadienylmagnesium bromide (C₅H₅MgBr). orgsyn.orgwikipedia.org This synthesis offered an early route to ruthenocene, though it often resulted in lower yields, around 20%, compared to the methods starting from ruthenium halides. orgsyn.org

The reaction proceeds as follows: Ru(acac)₃ + 2 C₅H₅MgBr → Ru(C₅H₅)₂ + ...

While historically significant, this method is now less commonly employed due to the higher efficiency of the ruthenium halide routes. orgsyn.org

Advanced Synthetic Approaches for Functionalized and Substituted Derivatives

Modern synthetic efforts have shifted towards the creation of ruthenocene derivatives with specific functionalities. These advanced approaches enable the fine-tuning of the electronic and structural properties of the ruthenocene core, opening up possibilities for new applications.

Alkylated and Pentamethylated Cyclopentadienyl Ruthenium Complexes

The introduction of alkyl groups onto the cyclopentadienyl (Cp) rings significantly alters the properties of the resulting ruthenocene complex. Pentamethylation, leading to the decamethylruthenocene (B15500432) cation, [Cp₂Ru]⁺, where Cp is the pentamethylcyclopentadienyl ligand (C₅(CH₃)₅), is of particular interest. researchgate.netnih.gov These complexes are generally prepared by reacting hydrated ruthenium trichloride with pentamethylcyclopentadiene. wikipedia.org This reaction can also lead to the formation of the dimeric intermediate, [Cp*RuCl₂]₂. wikipedia.org

The synthesis of bis(alkylcyclopentadienyl) ruthenium complexes can be achieved by reacting an alkyl cyclopentadiene with ruthenium chloride and zinc powder in an alcohol solvent at very low temperatures, ranging from -30° C to -80° C. google.com.na This method allows for the preparation of derivatives like bis(ethyl cyclopentadienyl) ruthenium. google.com.na

Table 2: Selected Alkylated and Pentamethylated Ruthenium Complexes

| Complex Name | Abbreviation | Synthetic Precursors | Key Feature | Reference |

|---|---|---|---|---|

| Decamethylruthenocene | Cp₂Ru | RuCl₃·xH₂O, C₅Me₅H | Increased stability and solubility | researchgate.netwikipedia.org |

| Pentamethylcyclopentadienyl ruthenium dichloride dimer | [CpRuCl₂]₂ | RuCl₃·xH₂O, C₅Me₅H | Dimeric intermediate | wikipedia.org |

| Bis(ethyl cyclopentadienyl) ruthenium | (EtCp)₂Ru | RuCl₃, EtC₅H₅, Zn | Alkyl-substituted derivative | google.com.na |

Incorporation of Heavy Group 14 Elements into Cyclopentadienyl Ligands

A more recent and advanced area of research involves the incorporation of heavier Group 14 elements (Silicon, Germanium, Tin, and Lead) into the cyclopentadienyl ligands of ruthenocene. researchgate.netlibretexts.org This modification creates ruthenocene-type complexes with unique electronic properties and reactivities. researchgate.net

For instance, an anionic ruthenocene derivative featuring a plumbole ligand (a five-membered ring containing a lead atom) has been synthesized. researchgate.netrsc.org This was achieved by reacting a silyl-substituted dilithioplumbole with a ruthenium precursor, [Cp*RuCl]₄. researchgate.net The resulting complex features the plumbole ligand coordinating to the ruthenium atom in an η⁵-fashion, analogous to the Cp ligand in standard ruthenocene. researchgate.netrsc.org These complexes are often more easily oxidized than their all-carbon or lighter Group 14 element counterparts. researchgate.net The synthesis of silyl, germyl, and stannyl (B1234572) derivatives has also been explored, creating a diverse family of ruthenocene analogues with tailored properties. rsc.orgscispace.com

Divergent Synthetic Routes for Complex Molecular Architectures

The functionalization of the cyclopentadienyl rings provides a platform for constructing more complex molecular architectures. Divergent synthetic strategies allow for the introduction of various functional groups, which can then be used to link ruthenocene units to other molecules or to build supramolecular structures. nih.govrsc.org

One approach involves creating ruthenocene-terminated oligoenes, which have been prepared through Wittig and Mukaiyama coupling reactions involving ruthenocenyl aldehydes and phosphonium (B103445) salts. nih.gov Another strategy utilizes the functionalization of a pre-formed cyclopentadienyl ruthenium complex. For example, a (η⁵-chloromethylcyclopentadienyl)(η⁶-benzene)ruthenium(II) cation has been used as a versatile building block. nih.gov This electrophilic precursor allows for the subsequent attachment of various nucleophilic groups, such as picolinates, to create complexes with pendant chelating ligands. nih.gov These synthetic routes are crucial for developing ruthenocene-based materials for applications in catalysis and materials science. rsc.orgacs.org

Preparation of Dinuclear and Polynuclear Ruthenium-Cyclopentadienyl Complexes

The synthesis of dinuclear and polynuclear ruthenium-cyclopentadienyl complexes involves linking two or more ruthenium-cyclopentadienyl units. These connections can be forged through a variety of bridging ligands, including organic molecules and other metal-containing fragments.

One approach involves the reaction of a precursor like [RuCp(MeCN)₃][X] (where Cp is cyclopentadienyl and X is a counterion such as PF₆ or FSA) with tris(alkylthio)benzenes. acs.org Depending on the reaction conditions, this can yield either mononuclear sandwich complexes or dinuclear complexes. acs.org For example, reacting [RuCp(MeCN)₃][PF₆] with 1,3,5-tris(propylthio)benzene (L¹) or 1,3,5-tris(methylthio)benzene (L²) in acetone (B3395972) at room temperature can produce the dinuclear complexes [Ru₂(Cp)₂(μ-L¹)₂(CH₃CN)m][PF₆]₂ and [Ru₂(Cp)₂(μ-L²)₂(MeCN)₂][PF₆]₂ respectively. acs.org These dinuclear structures are characterized by two ruthenium-cyclopentadienyl units bridged by the tris(alkylthio)benzene ligands. Thermogravimetric analysis of these complexes reveals that the coordinated acetonitrile (B52724) ligands can be released upon heating. acs.org

Another strategy for creating polynuclear systems is through the use of bridging organic ligands that can coordinate to multiple ruthenium centers. Diruthenium complexes with the general formula [Ru₂(CO)₃(μ-L)(η-C₅R₅)₂], where L is a bridging organic ligand and R is H or Me, have been synthesized and their reactivity explored. researchgate.net Furthermore, the synthesis of enantiopure planar-chiral cyclopentadienyl-ruthenium binuclear complexes bridged by aromatic systems has been achieved, demonstrating the versatility of this approach in creating structurally complex molecules. acs.org

The formation of these multinuclear complexes is often influenced by the stoichiometry of the reactants and the reaction conditions. The transformation between dinuclear and mononuclear sandwich-type complexes can sometimes be reversible, driven by factors such as temperature and the presence of coordinating solvents. acs.org For instance, heating the dinuclear complexes can lead to the loss of acetonitrile and the formation of the more thermodynamically stable mononuclear sandwich complexes. acs.org

The following table summarizes examples of synthesized dinuclear ruthenium-cyclopentadienyl complexes:

| Complex | Starting Materials | Yield | Reference |

| [Ru₂(Cp)₂(μ-L¹)₂(CH₃CN)m][PF₆]₂ | [RuCp(MeCN)₃][PF₆] and L¹ | 28% | acs.org |

| [Ru₂(Cp)₂(μ-L²)₂(MeCN)₂][PF₆]₂ | [RuCp(MeCN)₃][PF₆] and L² | 37% | acs.org |

| [Ru₂(Cp)₂(μ-L¹)₂(CH₃CN)m][FSA]₂ | [RuCp(MeCN)₃][FSA] and L¹ | 22% | acs.org |

Optimization of Reaction Conditions and Yield for Enhanced Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of bis(cyclopentadienyl)ruthenium (ruthenocene). Several factors, including the choice of reagents, solvent, temperature, and reaction time, significantly influence the outcome of the synthesis.

A common synthesis of ruthenocene involves the reaction of a ruthenium(III) salt, such as RuCl₃·xH₂O, with a cyclopentadienyl source in the presence of a reducing agent. sfu.casfu.ca The use of zinc dust as the reducing agent is critical; using zinc granules may not lead to product formation within a typical laboratory period. sfu.ca The reaction is often carried out in ethanol under a nitrogen atmosphere to prevent oxidation. sfu.casfu.ca Stirring the reaction mixture at room temperature for approximately 1.5 hours is a typical procedure. sfu.ca

The purity of the starting materials, particularly the ruthenium trichloride, can affect the yield. Commercial RuCl₃ is often hydrated to an unknown extent, so the percent yield is more accurately calculated based on the percentage of ruthenium in the starting material, a value usually provided by the supplier. sfu.ca

Temperature control is also important. While the main reaction can be performed at room temperature, purification by sublimation requires careful heating. sfu.casfu.ca If the temperature is increased too quickly during sublimation, the product can be lost. sfu.ca

One patented method for synthesizing bis(alkylcyclopentadienyl) ruthenium complexes involves treating ruthenium trichloride hydrate and a cyclopentadienyl compound with magnesium powder in an alkanol at low temperatures (-30°C to 0°C). google.com This process can yield a product with greater than 99% purity after crystallization. google.com Another reported synthesis involves the reaction of sodium cyclopentadienide with ruthenium trichloride in 1,2-dimethoxyethane, which can produce yields of 43–52%. orgsyn.org A longer reaction time of 80 hours at slightly below reflux temperature has been reported to give yields of 56–69%. orgsyn.org

The following table outlines various synthetic conditions and their corresponding yields for the preparation of ruthenocene and its derivatives:

| Ruthenium Source | Cyclopentadienyl Source | Reducing Agent | Solvent | Reaction Time | Yield | Reference |

| RuCl₃·xH₂O | Cyclopentadiene | Zinc dust | Ethanol | 1.5 hours | 68% | sfu.ca |

| Ruthenium trichloride | Sodium cyclopentadienide | - | 1,2-Dimethoxyethane | 80 hours | 56–69% | orgsyn.org |

| Ruthenium trichloride hydrate | Ethylcyclopentadiene | Magnesium powder | Ethanol | 19 hours | 93% (first crop) | google.com |

Purification Techniques for Research Samples (e.g., Sublimation, Chromatography, Recrystallization)

Achieving high purity of this compound is essential for its use in research and various applications. Several purification techniques are commonly employed, with the choice depending on the scale of the synthesis and the nature of the impurities.

Sublimation is a highly effective method for purifying ruthenocene due to its ability to readily sublime at atmospheric pressure. sfu.ca The crude product is heated, and the ruthenocene sublimes and is then collected as a pure solid on a cooled surface. sfu.casfu.ca A typical laboratory setup involves heating the crude product in a Petri dish on a hotplate, with another Petri dish cover cooled by an ice-filled beaker placed on top to collect the sublimed crystals. sfu.ca Sublimation can start at around 70°C, with rapid collection occurring at 105°C. sfu.ca It is important to increase the temperature gradually to prevent loss of the product. sfu.ca The sublimed ruthenocene appears as a white film or feathery crystals. sfu.ca For more rigorous purification, sublimation can be performed under reduced pressure (0.1 mm) with a heating bath at 130°C. orgsyn.org

Chromatography is another valuable purification technique. After sublimation, the product can be dissolved in a suitable solvent like benzene (B151609) and passed through a column of activated alumina (B75360). orgsyn.org This helps to remove any remaining non-volatile or less soluble impurities. In some cases, chromatography on silica (B1680970) gel or alumina has been used, though it can sometimes lead to the decomposition of certain derivatives. researchgate.net A patented method describes isolating a this compound derivative by filtration, combination with an alkane solvent like hexane, another filtration, and subsequent passage through a silica column. google.com

Recrystallization is a classic purification method that can be applied to ruthenocene and its derivatives. uzh.ch The final product can be isolated in high purity by crystallization from a C₂ to C₈ alkane solvent. google.com For some ruthenium complexes, recrystallization from a mixed solvent system, containing a solvent of high solubility and one of low solubility, can be effective. google.com The process typically involves dissolving the crude product in the heated solvent mixture to form a saturated solution, filtering to remove insoluble impurities, and then allowing the solution to cool slowly to induce crystallization. google.com

The following table provides a summary of the conditions for different purification techniques for ruthenocene:

| Purification Method | Conditions | Purity/Yield | Reference |

| Sublimation | Atmospheric pressure, 70-105°C | Yield: 68% | sfu.ca |

| Sublimation | 0.1 mm pressure, 130°C heating bath | Yield: 56–69% | orgsyn.org |

| Chromatography | Column of activated alumina with benzene as eluent | - | orgsyn.org |

| Chromatography | Silica column with an alkane solvent | >99% purity | google.com |

| Recrystallization | From a C₂ to C₈ alkane solvent | >99% purity | google.com |

| Recrystallization | Methanol/acetone (3:1) mixture | 45% yield | uzh.ch |

Structural Characterization and Elucidation in Ruthenocene Research

Single-Crystal X-ray Diffraction Studies of Novel Complexes and Derivatives

In contrast to ferrocene (B1249389), which predominantly adopts a staggered conformation of its cyclopentadienyl (B1206354) (Cp) rings, ruthenocene crystallizes in an eclipsed conformation. This is attributed to the larger ionic radius of ruthenium, which increases the inter-ring distance, thereby minimizing steric hindrance between the Cp rings and favoring the eclipsed arrangement.

The introduction of substituents onto the cyclopentadienyl rings can influence the structural parameters of the ruthenocene core. For instance, in non-symmetrically substituted ruthenocenes such as formylruthenocene and acetylruthenocene, the mutual orientation of the cyclic ligands remains eclipsed. The distances from the ruthenium atom to the plane of the unsubstituted Cp ring are comparable to those in ruthenocene itself, while the distances to the substituted ring are slightly shorter. researchgate.net

In more complex derivatives, such as those involving iridium, the average C–C bond distance within the ruthenocenyl group is approximately 1.419 Å for the unsubstituted cyclopentadienyl ring and 1.427 Å for the substituted ring. nih.gov The bond angles in all Cp rings average the ideal theoretical value for flat Cp rings, which is 108°. nih.gov

| Compound | Parameter | Value |

|---|---|---|

| Ruthenocene | Ru-Cp(centroid) distance (Å) | 1.822 |

| Conformation | Eclipsed | |

| Ru-C distance (Å) | ~2.18 | |

| C-C distance (Å) | ~1.43 | |

| [Ir(ppy)₂(FcCOCHCORc)] | Average C-C (unsubstituted Cp) (Å) | 1.419 |

| Average C-C (substituted Cp) (Å) | 1.427 | |

| Average C-C-C angle (°) | 108 |

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to complement X-ray diffraction data and to study the properties of ruthenocene derivatives in solution.

NMR spectroscopy is a powerful technique for characterizing the structure and electronic environment of ruthenocene derivatives in solution.

¹H NMR: In the ¹H NMR spectrum of unsubstituted ruthenocene, a single sharp singlet is observed at approximately 4.56 ppm, indicating that all ten protons on the two cyclopentadienyl rings are chemically equivalent. sfu.ca The introduction of substituents leads to more complex splitting patterns and shifts in the resonance signals, providing valuable information about the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum of ruthenocene displays a single resonance at around 70.15 ppm for the ten equivalent carbon atoms of the cyclopentadienyl rings. sfu.ca Similar to ¹H NMR, substitution on the rings results in a greater number of signals and changes in their chemical shifts, reflecting the altered electronic environment of the carbon atoms.

³¹P NMR: For ruthenocene derivatives containing phosphorus ligands, ³¹P NMR spectroscopy is a crucial tool. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and the nature of the substituents on both the phosphorus atom and the ruthenocene moiety. For instance, in ruthenium phosphinidene (B88843) complexes, a wide range of ³¹P chemical shifts is observed, demonstrating the sensitivity of the resonance to the electronic structure of the Ru=P-R center. nih.gov

| Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|

| ¹H | 4.56 | CDCl₃ |

| ¹³C | 70.15 | CDCl₃ |

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. For ruthenocene, characteristic absorption bands are observed for C-H stretching, C-C stretching, and ring breathing modes. The IR spectrum of ruthenocene has been extensively studied and compared with that of ferrocene. scribd.comresearchgate.net The key vibrational modes include symmetric and antisymmetric C-H stretching, symmetric and antisymmetric ring breathing, and ring tilt modes. rsc.org

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| C-H stretch | ~3085 |

| C-C stretch | ~1404 |

| Ring breathing | ~1099 |

| Ring tilt | ~805 |

Mass spectrometry is used to determine the molecular weight and elemental composition of ruthenocene and its derivatives. The fragmentation pattern in the mass spectrum can also provide structural information. For ruthenocene, the molecular ion peak ([M]⁺) is typically observed, along with fragments corresponding to the loss of a cyclopentadienyl ring ([MCp]⁺) and the bare metal ion ([M]⁺). sfu.carsc.org The isotopic pattern of ruthenium, which has several naturally occurring isotopes, is a characteristic feature in the mass spectrum of its compounds.

UV-Vis-NIR spectroscopy is employed to study the electronic transitions within ruthenocene-containing molecules. The spectra of ruthenium complexes are often characterized by intense bands in the UV and visible regions, which are typically assigned to ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) transitions. researchgate.netberkeley.edu In some dinuclear ruthenium complexes, intervalence charge transfer (IVCT) transitions can be observed in the near-infrared (NIR) region, providing insights into the degree of electronic communication between the metal centers. berkeley.edu

Investigations into Molecular Geometry, Conformation, and Stereochemical Aspects

The structural characterization of bis(cyclopentadienyl)ruthenium, commonly known as ruthenocene, has been a subject of extensive research, revealing a unique molecular geometry and conformational behavior that distinguishes it from its lighter analogue, ferrocene. These investigations have been crucial in understanding the bonding and reactivity of this important organometallic compound.

Molecular Geometry

In the solid state, the covalent Ru-C bond lengths are typically in the range of 221–222 pm. wikipedia.org More specific crystallographic data from substituted ruthenocenes, such as 1,1'-diformylruthenocene, show Ru-C distances ranging from 2.153 to 2.198 Å. researchgate.net The carbon-carbon bond distances within the cyclopentadienyl rings average around 1.42 Å, consistent with the aromatic nature of the rings. nih.gov Theoretical calculations have also been employed to determine the optimized Ru-Cp centroid distance, with values around 1.816 Å being reported from X-ray diffraction analysis. core.ac.uk

Table 1: Selected Bond Distances in Ruthenocene Derivatives

| Bond | Distance (Å) | Compound | Method |

|---|---|---|---|

| Ru–C | 2.153 - 2.198 | 1,1′-Diformylruthenocene | X-ray Diffraction |

| Ru–Cp(centroid) | 1.816 | Ruthenocene | X-ray Diffraction |

| C–C (avg. in Cp ring) | 1.427 | [Ir(ppy)2(FcCOCHCORc)] | X-ray Diffraction |

| Cp-Cp plane distance | 3.508 | [Ir(ppy)2(FcCOCHCORc)] | X-ray Diffraction |

Conformation

A defining structural feature of ruthenocene is the conformation of its cyclopentadienyl rings. Unlike ferrocene, which adopts a staggered (D5d symmetry) conformation in its stable crystalline form, ruthenocene crystallizes with the rings in an eclipsed (D5h symmetry) conformation. wikipedia.orgwikipedia.org This preference is attributed to the increased inter-ring distance due to the larger ruthenium ion, which minimizes steric hindrance between the hydrogen atoms on the opposing rings, making the eclipsed form energetically favorable in the solid state. wikipedia.orgwikipedia.org This eclipsed conformation is also maintained in the gas phase. wikipedia.org

In solution, however, the energy barrier for the rotation of the Cp rings is very low, allowing for rapid and free rotation. wikipedia.orgwikipedia.org Recent studies have revealed more complex conformational behavior at elevated temperatures. nih.govacs.org At 394.0 K, ruthenocene undergoes a phase transition to a higher-symmetry phase. nih.govacs.org In this phase, the cyclopentadienyl rings become disordered and are dynamically distributed between the staggered and eclipsed conformations. acs.orgnih.gov This transition is associated with the breaking of intramolecular anagostic CH···Ru bonds that help stabilize the eclipsed conformation at lower temperatures. nih.govacs.org

Table 2: Conformational Characteristics of Ruthenocene

| Phase | Temperature | Conformation | Key Feature |

|---|---|---|---|

| Solid (crystalline) | Ambient | Eclipsed | Minimized steric interactions due to larger Ru ion. wikipedia.org |

| Gas | - | Eclipsed | Maintains solid-state preference. wikipedia.org |

| Solution | Ambient | Freely rotating | Very low rotational barrier. wikipedia.org |

| Solid (γ phase) | > 394.0 K | Disordered (dynamic) | Transition to a phase with hindered rotations between staggered and eclipsed forms. nih.govacs.org |

Stereochemical Aspects

The stereochemistry of ruthenocene derivatives has been explored, particularly in the context of planar chirality. The introduction of substituents on the cyclopentadienyl rings can lead to chiral molecules. Studies on planar-chiral cyclopentadienyl-ruthenium complexes have demonstrated highly stereoselective ligand-exchange reactions. nih.gov For instance, the reaction of such complexes with tetrabutylammonium (B224687) iodide can produce iodo complexes with high diastereoselectivity (up to >99% de). nih.gov

Interestingly, the stereochemical outcome of these reactions appears to be under thermodynamic control. nih.gov The final ratio of diastereomers is determined by the relative thermodynamic stability of the products, rather than the stereochemistry of the starting material. nih.gov Factors influencing this selectivity include the electronic properties and steric bulk of the substituents on both the cyclopentadienyl ring and the ancillary ligands attached to the ruthenium center. nih.gov

Electronic Structure and Redox Chemistry of Bis Cyclopentadienyl Ruthenium Complexes

Electrochemical Properties and Redox Potentials

The electrochemical behavior of bis(cyclopentadienyl)ruthenium, commonly known as ruthenocene, is notably distinct from its lighter analogue, ferrocene (B1249389). While ferrocene undergoes a well-defined, reversible one-electron oxidation, the redox chemistry of ruthenocene is more complex and highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and electrode material. researchgate.netresearchgate.net

Historically, there have been conflicting reports regarding the nature of ruthenocene's oxidation. researchgate.net However, a significant body of research now indicates that it often undergoes an electrochemically irreversible two-electron oxidation at a relatively high potential. researchgate.net In some non-aqueous and aqueous media, the oxidation of ruthenocene has been observed to proceed via a one-electron transfer to form the ruthenocenium monocation, [RuCp₂]⁺. This is then followed by a dimerization reaction to produce the [Cp₂Ru–RuCp₂]²⁺ species, which can lead to the appearance of a two-electron process through an ECE (electrochemical-chemical-electrochemical) mechanism. researchgate.net

The use of specific experimental conditions, such as room temperature ionic liquids or electrolyte media with weakly coordinating anions like [B(C₆F₅)₄]⁻, has allowed for the observation of a quasi-Nernstian one-electron oxidation process. researchgate.net In a dichloromethane (B109758) solution with a [NBu₄][B(C₆F₅)₄] electrolyte, the half-wave potential (E₁/₂) for the RuCp₂/RuCp₂⁺ couple was found to be 0.41 V versus the ferrocene/ferrocenium (FcH/FcH⁺) couple. researchgate.net With a different electrolyte, [NBu₄][B(C₆H₃(CF₃)₂)₄], this potential shifted to 0.57 V vs FcH/FcH⁺. researchgate.net

At a platinum electrode, the oxidation of ruthenocene is typically irreversible and proceeds as a single-step two-electron process. researchgate.net In contrast, at a dropping mercury electrode, it has been shown to undergo a reversible one-electron oxidation. researchgate.net The ease of oxidation for the Group 8 metallocenes follows the trend: osmocene > ruthenocene > ferrocene. researchgate.net

The electrochemical behavior can also be influenced by the physical state of the ruthenocene. When confined within the micropores of activated carbon, ruthenocene exhibits reversible redox behavior in an aqueous H₂SO₄ electrolyte, avoiding the decomposition reactions typically seen in solution. acs.org In this confined environment, two reversible redox peaks corresponding to the Ru(II)/Ru(III) and Ru(III)/Ru(IV) couples have been observed. acs.org

Interactive Data Table: Redox Potentials of Ruthenocene and Derivatives

| Compound | Redox Couple | E₁/₂ or Epa (V vs. FcH/FcH⁺) | Conditions | Reference |

| Ruthenocene (Rc) | Rc/Rc⁺ | 0.41 | CH₂Cl₂ / [NBu₄][B(C₆F₅)₄] | researchgate.net |

| Ruthenocene (Rc) | Rc/Rc⁺ | 0.57 | CH₂Cl₂ / [NBu₄][B(C₆H₃(CF₃)₂)₄] | researchgate.net |

| Ruthenocenyldiphenylphosphine | Rc/Rc⁺ | 0.476 (Epa, irreversible) | CH₂Cl₂ / [N(nBu)₄][B(C₆F₅)₄] | researchgate.net |

| RcCOCH₂COCF₃ | Rc/Rc⁺ | ~0.8 (Epa, irreversible) | CH₂Cl₂ / [N(nBu)₄][B(C₆F₅)₄] | rsc.org |

| RcCOCH₂COC₆H₅ | Rc/Rc⁺ | ~0.7 (Epa, irreversible) | CH₂Cl₂ / [N(nBu)₄][B(C₆F₅)₄] | rsc.org |

| RcCH=CHRc | Two-electron oxidation | +0.09 | Not specified | nih.gov |

| Rc(CH=CH)₂Rc | Two-electron oxidation | -0.06 | Not specified | nih.gov |

| Rc(CH=CH)₃Rc | Two-electron oxidation | -0.07 | Not specified | nih.gov |

Stability and Reactivity of Ruthenocenium Ions and Other Oxidized Species

The product of the one-electron oxidation of ruthenocene, the ruthenocenium ion ([Ru(C₅H₅)₂]⁺), is a 17-electron species that is highly reactive and unstable. researchgate.net Its inherent instability drives it to undergo subsequent chemical reactions to achieve a more stable 18-electron configuration. researchgate.net This high reactivity is a primary reason for the often-observed irreversibility of the ruthenocene oxidation wave in cyclic voltammetry. researchgate.net

In the absence of nucleophiles and in dry, non-donor solvents, the ruthenocenium ion tends to engage in self-reactions. researchgate.net These reactions involve the formation of dinuclear species through either Ru-Ru or Ru-C bonds. researchgate.net At temperatures near room temperature, the ruthenocenium ion (1⁺) can equilibrate with a metal-metal bonded dimer, [Ru₂(C₅H₅)₄]²⁺ (2²⁺). researchgate.net This dimerization is more favored at lower temperatures. researchgate.net

Another significant reaction pathway for the ruthenocenium ion is the formation of a different dinuclear species, [Ru₂(C₅H₅)₂(σ:η⁵-C₅H₄)₂]²⁺ (3²⁺), where each ruthenium atom is σ-bonded to a cyclopentadienyl (B1206354) ring of the other ruthenocene unit. researchgate.net This species is particularly preferred as the electrolytic oxidation product at near room temperature, especially when using electrolytes with bulky, non-coordinating anions like BArF₂₄⁻. researchgate.net These two dinuclear products, the metal-metal bonded dimer and the σ-bonded dimer, exist in a thermal equilibrium, with the metal-metal bonded form being dominant at very low temperatures. researchgate.net

The high reactivity of the ruthenocenium cation means it is susceptible to attack by nucleophiles. This can include anions from the electrolyte or solvent molecules. researchgate.netacs.org For instance, in some ionic liquids, the electrogenerated [RuCp₂]⁺ monocation is thought to undergo a nucleophilic reaction with the anions of the ionic liquid medium, which facilitates the transfer of a second electron. researchgate.net Even when stabilized within the micropores of activated carbon, the initial Ru(III) species (a 19-electron species if considering coordination with electrolyte molecules) is unstable and tends to equilibrate with a more stable 18-electron Ru(IV) species. acs.org However, this hybridization strategy within activated carbon does prevent the dimerization and disproportionation reactions that are common in solution. acs.org

Influence of Ligand Modifications on Electronic Characteristics and Electron Transfer

Modifying the cyclopentadienyl (Cp) ligands of the ruthenocene core provides a powerful tool to tune its electronic characteristics, particularly its redox potential. The introduction of substituents on the Cp rings alters the electron density at the ruthenium center, which in turn influences the ease of oxidation and the stability of the resulting oxidized species. rsc.orgwikipedia.org

Similar to what is observed with ferrocene derivatives, electron-withdrawing groups (EWGs) attached to the Cp rings make the ruthenocene moiety more difficult to oxidize. wikipedia.org This is due to the EWGs pulling electron density away from the metal center, thus increasing the energy required to remove an electron. This effect manifests as a shift in the oxidation potential to more positive (anodic) values. rsc.orgwikipedia.org For example, in a series of ruthenocene-containing β-diketones (RcCOCH₂COR), replacing an alkyl R group like C₁₀H₂₁ with a highly fluorinated, electron-withdrawing group like C₁₀F₂₁ or CF₃ results in a significant anodic shift of the peak oxidation potential (Epa). rsc.org The Epa values for these complexes show a linear correlation with the electronegativity of the R group. rsc.org

Conversely, electron-donating groups (EDGs), such as alkyl groups, increase the electron density at the ruthenium center. wikipedia.org This makes the complex easier to oxidize, resulting in a shift of the redox potential to more negative (cathodic) values. wikipedia.org

The introduction of specific functionalities can also lead to more complex electrochemical behavior. For instance, ruthenocene derivatives with iminophosphorane groups, which are strongly electron-donating, exhibit large cathodic shifts in their redox potentials. acs.org In some cases, ligand modifications can stabilize the 17-electron ruthenocenium cation. For ruthenocene-containing β-diketones with fluorinated R groups, the reduction of the unstable monomeric ruthenocenium species becomes observable even at slow scan rates, which is not typical for ruthenocene itself. rsc.org

Furthermore, linking two ruthenocene units with conjugated oligoene bridges significantly impacts the redox properties. As the length of the conjugated bridge increases, the potential for the stable two-electron oxidation of the molecule progressively shifts to lower values. nih.gov This indicates that the conjugation facilitates the removal of electrons from the dimetallic system. nih.gov

Interactive Data Table: Effect of Ligand Substitution on Ruthenocene Oxidation Potential

| Substituent (R in Rc-X-R) | Type of Group | Effect on Oxidation Potential | Epa or E₁/₂ (V vs. FcH/FcH⁺) | Reference |

| -H (unsubstituted) | - | Baseline | 0.41 | researchgate.net |

| -PPh₂ | Weakly donating | Anodic shift (relative to Fc-PPh₂) | 0.476 (Epa) | researchgate.net |

| -COCH₂COC₁₀H₂₁ | Weakly withdrawing | Anodic shift | ~0.65 (Epa) | rsc.org |

| -COCH₂COC₆H₅ | Withdrawing | Anodic shift | ~0.70 (Epa) | rsc.org |

| -COCH₂COC₆F₅ | Strongly withdrawing | Large anodic shift | ~0.99 (Epa) | rsc.org |

| -COCH₂COCF₃ | Strongly withdrawing | Large anodic shift | ~1.05 (Epa) | rsc.org |

| -COCH₂COC₁₀F₂₁ | Very strongly withdrawing | Largest anodic shift | ~1.11 (Epa) | rsc.org |

Electronic Flow Directions within Molecular Architectures and π-Delocalization

This compound complexes serve as effective components in molecular architectures designed for studying intramolecular electron transfer and electronic communication, often referred to as "molecular wires". ntu.edu.tw The ability of the ruthenocene unit to participate in redox processes and the delocalized π-system of its cyclopentadienyl rings facilitate electronic flow through molecules.

In systems where two ruthenocene units are linked by conjugated oligoene bridges (e.g., Rc-(CH=CH)n-Rc), significant electronic communication occurs between the two metal centers through the π-conjugated backbone. nih.gov This is evidenced by the electrochemical behavior, where the entire molecule undergoes a stable, single-step two-electron oxidation. nih.gov The oxidation potential shifts to lower values as the length of the oligoene bridge increases, indicating that the π-delocalization across the bridge lowers the energy required for oxidation. nih.gov Upon oxidation, these molecules form stable dicationic species where the positive charge is delocalized over the entire structure, including the formation of bis(fulvene)-like structures within the ruthenocene moieties. nih.gov

The concept of using organometallic units as linkers in molecular wires has been explored to enhance electronic communication. For example, incorporating a Ru(II) bis(acetylide) unit within a conjugated chain connecting two ferrocenyl terminals was found to improve the ground-state electronic communication compared to an all-carbon bridge. ntu.edu.tw This suggests that electrons can delocalize efficiently through the ruthenium center. ntu.edu.tw Similarly, linear, nanometer-sized molecules containing two diruthenium units linked by conjugated chains have been synthesized, and their electrochemical properties indicate molecular wire-type delocalization. ntu.edu.tw

The direction of electron flow in these systems is typically from the electron-rich metal center(s) to an external oxidant during an oxidation process, or between different redox-active sites within the molecule. The efficiency of this electron transfer is highly dependent on the nature of the bridging ligand and the distance between the redox centers. Studies on ruthenium-modified proteins, while not involving ruthenocene directly, have established that electron transfer rates exhibit an exponential dependence on the metal-to-metal distance, consistent with a tunneling-pathway model. nih.govntnu.edu.tw This principle of distance-dependent electron tunneling is fundamental to understanding electron flow in ruthenocene-based molecular architectures as well. The π-system of the cyclopentadienyl rings and any conjugated linkers provides the pathway for this electronic coupling and delocalization.

Reactivity and Reaction Mechanisms of Bis Cyclopentadienyl Ruthenium

General Reactivity Profiles of Cyclopentadienyl (B1206354) Ligands in Ruthenium Complexes

The cyclopentadienyl (Cp) ligand is one of the most prevalent ligands in organometallic chemistry. In ruthenium complexes, the Cp ligand's reactivity is heavily influenced by both steric and electronic factors. Compared to the parent Cp ligand, derivatives such as the sterically demanding pentamethylcyclopentadienyl (Cp) ligand increase the electron density at the metal center. This increased electron donation from Cp results in greater π-backbonding to other ancillary ligands.

The nature of the Cp ligand can significantly alter the chemical properties of the ruthenium complex. For instance, sterically hindered pentaarylcyclopentadienyl ligands are more electron-withdrawing than Cp and Cp* analogues, and their large volume can provide enhanced kinetic stability to the organometallic derivatives. The reactivity pathways of these bulky ligands can differ significantly from those of Cp and Cp*, a result of the combined steric hindrance at the ring and the electronic contributions from the metal-Cp coordination. These propeller-shaped ligands can impart novel steric and electronic characteristics to the ruthenium center.

The electron density of the carbon rings in metallocenes decreases in the series: ferrocene (B1249389) > ruthenocene > osmocene, which parallels the activity of these metallocenes in electrophilic substitution reactions . The replacement of a skeletal carbon atom in the Cp ring with a heavier group 14 element, creating metallole anions (heavy Cp anions), is another strategy to modify the properties of transition-metal complexes . These "heavy" Cp ligands function as more electron-donating ligands than both Cp and Cp*.

Electrophilic Substitution Reactions on Cyclopentadienyl Rings

Similar to ferrocene, ruthenocene's cyclopentadienyl rings possess aromatic character and can undergo electrophilic substitution reactions. However, ruthenocene generally exhibits lower reactivity in these reactions compared to ferrocene . The mechanism for electrophilic aromatic substitution involves the electrophile attacking the Cp ring, forming a cationic intermediate, which then loses a proton to yield the substituted product psgcas.ac.in. The attack of the electrophile on the Cp ring typically occurs from the exo face (from outside the sandwich structure) psgcas.ac.in.

A primary example of this reactivity is the Friedel-Crafts acylation. Ruthenocene can react with acyl chlorides, such as acetyl chloride, in the presence of a Lewis acid like aluminum chloride to produce mono- and di-acylated products psgcas.ac.in. The formed ketone from the acylation is a moderate Lewis base and can form a complex with the strong Lewis acid catalyst wikipedia.org. Therefore, a stoichiometric amount of the Lewis acid is often required wikipedia.orgorganic-chemistry.org. The reaction proceeds through the generation of a resonance-stabilized acylium ion, which acts as the electrophile sigmaaldrich.com.

The 1,2-diacyl chloride derivative of pentamethylruthenocene serves as an excellent precursor for AlCl₃-promoted double Friedel-Crafts acylation reactions with various arenes, leading to the formation of metallocene-fused acenequinones acs.org. While ruthenocene is susceptible to electrophilic attack, the electrophile must not be a strong oxidizing agent, as this can lead to the oxidation of the metal center instead of substitution on the ring psgcas.ac.in. The electrochemical oxidation of ruthenocene is an inherent one-electron process, yielding the ruthenocenium ion, which is highly reactive acs.org.

| Reaction Type | Reagents | Product(s) | Key Features |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), Lewis Acid (e.g., AlCl₃) | Mono- and di-acylated ruthenocene | Proceeds via an acylium ion intermediate; product is deactivated towards further substitution. psgcas.ac.inorganic-chemistry.org |

| Double Friedel-Crafts Acylation | 1,2-diacyl chloride derivative, Arenes, AlCl₃ | Metallocene-fused acenequinones | Intramolecular cyclization to form fused ring systems. acs.org |

Coordination Chemistry with Diverse Ancillary Ligand Systems

The core bis(cyclopentadienyl)ruthenium structure can be modified through reactions that replace one of the Cp rings or through substitution on the rings, allowing for the coordination of various ancillary ligands. This coordination chemistry expands the structural and reactive diversity of ruthenium complexes based on the ruthenocene motif.

Phosphines are a significant class of ligands in organometallic chemistry. Ruthenium complexes featuring both cyclopentadienyl and phosphine (B1218219) ligands are common. For example, hydridobis(triphenylphosphine)(π-cyclopentadienyl)ruthenium, [RuH(PPh₃)₂(π-C₅H₅)], reacts with acetylenes to form various adducts and butadienyl complexes ufs.ac.za. Ruthenium thiolates of the type [CpRu(PR'₃)₂(SR)] can be synthesized from the corresponding chlorides, and the phosphine ligand (PPh₃) can be readily exchanged for carbon monoxide nih.gov.

The synthesis of air-stable primary, secondary, and tertiary phosphines containing ethylruthenocene substituents has been reported stackexchange.com. These compounds serve as valuable ligands for creating more complex ruthenium architectures. Additionally, novel pincer phosphine ligands, such as those incorporating a Lewis acidic aluminum center (P-Al-P), can coordinate to ruthenium, forming unique heterobimetallic complexes researchgate.net.

N-Heterocyclic carbenes (NHCs) have become important ancillary ligands for ruthenium, often used in catalysis. Ruthenium-NHC complexes bearing pyrimidine- and pyridine-functionalized NHC ligands have been prepared via carbene transfer reactions . These complexes, which can be stabilized by strong Ru-carbene bonds, are often effective catalysts for reactions like the transfer hydrogenation of ketones . The family of ruthenium complexes with nucleophilic NHC ligands, such as those derived from imidazolin-2-ylidene, are often seen as improved alternatives to their phosphine-based counterparts in applications like olefin metathesis askfilo.com. These complexes exhibit a wide range of catalytic activities and have significant potential in medicinal chemistry youtube.comsfu.ca.

Heteroaromatic ligands like 2,2'-bipyridine (bpy) and 2,2':6',2''-terpyridine (terpy) are widely used in ruthenium coordination chemistry. While they are most commonly found in complexes like [Ru(bpy)₃]²⁺ or [Ru(terpy)₂]²⁺, they can also be incorporated into structures containing cyclopentadienyl ligands, typically in half-sandwich complexes. For instance, novel alkynyl-bridged symmetric bis-tridentate ligands incorporating ferrocenyl and terpyridyl units have been used to synthesize dinuclear Ru²⁺ complexes sfu.cayoutube.com. Ruthenium(II) complexes containing both bipyridine and functionalized ferrocenyl β-diketonate ligands have also been synthesized and studied. The coordination of these multidentate ligands to a ruthenium center creates stable complexes with interesting electrochemical and photophysical properties sfu.cayoutube.com.

| Ligand Class | Example Ligand | Resulting Complex Type/Feature |

|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃) | Forms stable half-sandwich complexes like [RuH(PPh₃)₂(π-C₅H₅)]. ufs.ac.za |

| N-Heterocyclic Carbene (NHC) | Pyrimidine-functionalized NHC | Creates active catalysts for transfer hydrogenation. |

| Bidentate Heteroaromatic | 2,2'-Bipyridine (bpy) | Forms stable Ru(II) complexes, often with applications in electrochemiluminescence. |

| Tridentate Heteroaromatic | 2,2':6',2''-Terpyridine (terpy) | Used to construct polynuclear complexes with specific electronic properties. sfu.cayoutube.com |

| Thiolate | Alkyl/Aryl Thiolates (SR) | Forms electron-rich complexes like [CpRu(PPh₃)(CO)(SR)]. nih.gov |

| Carbene | Benzylidene | Key component in "second-generation" ruthenium metathesis catalysts. |

Thiolate ligands can coordinate to cyclopentadienyl ruthenium fragments to form electron-rich complexes. Ruthenium thiolates such as [CpRu(PR'₃)₂(SR)] are synthesized from chloride precursors and react with electrophiles like methyl tosylate at the sulfur atom nih.gov. Dinuclear ruthenium complexes bridged by thiolate ligands have been shown to be efficient catalysts for the oxidation of molecular hydrogen.

Carbene ligands, beyond the NHCs discussed previously, are crucial in ruthenium chemistry, particularly in the field of olefin metathesis. Ruthenium carbene pincer complexes have been synthesized and shown to undergo reversible hydrogenation. "Second-generation" ruthenium benzylidene catalysts, which feature an N-heterocyclic carbene ligand, are prone to rearranging their ligand sphere, which can influence their catalytic activity.

Ligand Substitution and Arene Displacement Reactions

Ligand substitution in organometallic compounds, such as this compound (ruthenocene), is a fundamental reaction where one ligand is replaced by another. These reactions are crucial for the synthesis of new complexes and for catalytic processes. The mechanisms of these substitutions can generally be classified along a continuum between two extremes: the dissociative (D) mechanism and the associative (A) mechanism. openochem.orglibretexts.org

Dissociative (D) Mechanism: This is a two-step process analogous to an SN1 reaction. First, the leaving ligand departs from the metal center, creating a coordinatively unsaturated intermediate. Subsequently, the incoming ligand coordinates to this intermediate. This pathway is common for coordinatively saturated 18-electron complexes. openochem.orglibretexts.org

Associative (A) Mechanism: Analogous to an SN2 reaction, the incoming ligand first binds to the metal center, forming an intermediate with a higher coordination number. The leaving group then departs from this intermediate. This mechanism is more typical for coordinatively unsaturated 16-electron complexes, such as square planar d8 species. openochem.orglibretexts.org

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. It can be further classified as associative-interchange (Ia) or dissociative-interchange (Id) depending on the degree of bond-making versus bond-breaking in the transition state. nih.gov

For half-sandwich ruthenium(II) arene complexes of the type [(η⁶-arene)Ru(L)(X)]n+, which are structurally related to ruthenocene derivatives, density functional theory calculations suggest that aquation (the substitution of a ligand by water) proceeds through a concerted ligand interchange mechanism. nih.gov

Arene displacement is a specific type of ligand substitution reaction that is particularly relevant for half-sandwich complexes. The stability of the metal-arene bond is a key factor; electron-poor arenes tend to form less stable complexes and are more easily displaced. researchgate.net The process can be facilitated by several methods, including heating, UV irradiation, or the use of polar, coordinating solvents. researchgate.net For example, arene exchange in [RuCl₂(arene)L] complexes can be achieved by heating or UV irradiation in an aromatic solvent, with more easily displaced arenes like p-cymene being replaced by others such as hexamethylbenzene.

A notable example involves the reaction of the tris(acetonitrile)ruthenium complex, [RuCp(MeCN)₃]⁺, with tris(alkylthio)benzenes. Depending on the reaction conditions, this can lead to the displacement of the acetonitrile (B52724) ligands to form either sandwich-type complexes, [RuCp(arene)]⁺, or dinuclear complexes where the arene ligand bridges two ruthenium centers.

| Reactant Complex | Incoming Ligand/Conditions | Product(s) | Reaction Type |

|---|---|---|---|

| [(η⁶-arene)Ru(en)X]ⁿ⁺ | H₂O | [(η⁶-arene)Ru(en)(H₂O)]²⁺ + X⁻ | Aquation (Interchange Mechanism) nih.gov |

| [RuCp(MeCN)₃]⁺ | 1,3,5-C₆H₃(SR)₃ | [RuCp(η⁶-C₆H₃(SR)₃)]⁺ or [Ru₂Cp₂(μ-arene)₂(MeCN)ₘ]²⁺ | Arene/Ligand Displacement |

| [RuCl₂(p-cymene)L] | Hexamethylbenzene, heat or UV | [RuCl₂(C₆Me₆)L] + p-cymene | Arene Exchange researchgate.net |

Reactions of Ruthenium-Coordinated Substrates (e.g., Cyanide Addition)

The coordination of a substrate to a ruthenium center can significantly alter the substrate's reactivity, making it susceptible to transformations that would not occur with the free ligand. A prime example is the nucleophilic addition of cyanide to coordinated ligands in diruthenium bis-cyclopentadienyl complexes. mdpi.comunibo.it

A detailed study on the reactivity of various dinuclear ruthenium complexes with tetrabutylammonium (B224687) cyanide (Bu₄NCN) revealed several pathways for cyanide addition. The specific outcome is highly dependent on the nature of the coordinated hydrocarbyl ligand. mdpi.comunibo.it

For instance, in a diruthenium allenyl complex, prior substitution of a carbonyl (CO) ligand with a labile acetonitrile (NCMe) ligand creates a vacant coordination site. This facilitates the addition of cyanide, which can occur either at the allenyl ligand itself or at the ruthenium metal centers. mdpi.comunibo.it The resulting isomers, where cyanide is bound to the ligand or the metal, can interconvert. Heating a mixture of the metal-bound isomers can lead to their complete conversion to the more stable ligand-adduct isomer. mdpi.com

In another case involving a diruthenium μ-vinyl complex, the reaction with Bu₄NCN leads to the displacement of a chloride ligand and the incorporation of cyanide as a terminal ligand on one of the ruthenium atoms, yielding an alkenyl complex in high yield (84%). mdpi.comunibo.it

Furthermore, the reaction of cyanide with diruthenium aminocarbyne complexes demonstrates selective addition to the carbyne carbon atom. This reaction proceeds with good yield (74% for a cyclohexyl-substituted aminocarbyne) to form a bridging μ-alkylidene derivative. mdpi.comunibo.it This highlights how the ruthenium center activates the carbyne ligand toward nucleophilic attack.

| Reactant Complex | Cyanide Source | Product(s) | Yield | Key Observation |

|---|---|---|---|---|

| [Ru₂Cp₂(CO)₂(μ-CO){μ,η¹:η²-CH=C=CMe₂}]⁺ (after CO/NCMe substitution) | Bu₄NCN | η¹:η²-allene derivative and isomers with CN on Ru centers | 60% (total for allene derivative) | Cyanide adds to both the ligand and the metal centers. mdpi.comunibo.it |

| [Ru₂Cp₂(CO)₂(μ-CO){μ,η¹:η²-C(Ph)=CHPh}Cl] | Bu₄NCN | [Ru₂Cp₂(CN)(CO)(μ-CO){μ,η¹:η²-C(Ph)=CHPh}] | 84% | Cyanide displaces chloride and incorporates as a terminal ligand. mdpi.comunibo.it |

| [Ru₂Cp₂(CO)₂(μ-CO){μ-CN(Me)(Cy)}]⁺ | Bu₄NCN | μ-alkylidene derivative from CN addition to carbyne | 74% | Selective cyanide attack on the coordinated carbyne carbon. mdpi.comunibo.it |

Catalytic Applications of Bis Cyclopentadienyl Ruthenium and Its Derivatives

Hydrogenation Reactions

Ruthenium-based complexes are highly effective catalysts for the hydrogenation of unsaturated functional groups. While many catalytic systems exist, those derived from the ruthenocene scaffold leverage the unique stability and electronic properties of the metallocene core. acs.org Modifications of the cyclopentadienyl (B1206354) ligands with phosphines or other coordinating groups have led to the development of active catalysts for both direct and transfer hydrogenation processes.

Asymmetric hydrogenation, a reaction that selectively produces one enantiomer of a chiral molecule, is a critical process in the synthesis of pharmaceuticals and fine chemicals. wikipedia.org The development of chiral catalysts is central to this field, and derivatives of ruthenocene have been explored for this purpose. By introducing chiral ligands, it is possible to create a chiral environment around the ruthenium center, enabling the enantioselective addition of hydrogen to a prochiral substrate. wikipedia.orgyoutube.com

Pioneering work by Ryōji Noyori demonstrated the efficacy of ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP, for the asymmetric hydrogenation of a wide range of substrates, including ketones and alkenes. wikipedia.orgyoutube.com These catalysts, while not direct derivatives of the intact ruthenocene sandwich compound, are half-sandwich complexes that highlight the utility of the cyclopentadienyl ligand in creating effective chiral ruthenium catalysts. For instance, complexes of the type RuX₂ (diphosphine)(diamine) and [RuX(arene)(diphosphine)]⁺ have shown exceptional activity and enantioselectivity. youtube.comrsc.org The chirality is conferred by the diphosphine ligand, which forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. youtube.com

Prochiral hydrazones, for example, can be hydrogenated with high efficiency and selectivity using a chiral diphosphine ruthenium catalyst, yielding enantioenriched hydrazine (B178648) products with up to 99% enantiomeric excess (ee). nih.gov This method tolerates a broad range of functional groups, demonstrating its versatility. nih.gov

Table 1: Examples of Asymmetric Hydrogenation with Chiral Ruthenium Catalysts

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Prochiral Hydrazone | Chiral Diphosphine Ruthenium Complex | Chiral Hydrazine | Up to 99% nih.gov |

| N-Heteroaryl Vinyl Ethers | (R/S)-RuCl[(p-cymene)(BINAP)]Cl | Chiral Heteroaryl Ether | Good to Excellent rsc.org |

This table presents illustrative data on the performance of chiral ruthenium catalysts in asymmetric hydrogenation reactions.

Transfer hydrogenation is an alternative to using molecular hydrogen (H₂), where an organic molecule, such as isopropanol, serves as the hydrogen source. diva-portal.org This method offers practical advantages, as it avoids the need for high-pressure hydrogenation equipment. Ruthenium complexes, including half-sandwich derivatives related to ruthenocene, are particularly effective catalysts for this transformation. researchgate.netrsc.org

The catalytic cycle typically involves the formation of a ruthenium-hydride species, which then transfers hydrogen to the substrate (e.g., a ketone or imine). diva-portal.orgworktribe.com The catalyst is regenerated by reacting with the hydrogen donor solvent. Complexes such as [CpRuCl(L)] (where Cp is pentamethylcyclopentadienyl and L is a bidentate ligand) have been shown to be efficient catalyst precursors for the transfer hydrogenation of a broad range of ketones to their corresponding alcohols. acs.org The activity of these catalysts can be tuned by modifying the electronic and steric properties of the ligands attached to the ruthenium center. acs.org

For instance, half-sandwich pentadienyl- and cyclopentadienyl-ruthenium complexes have been successfully employed as catalysts for the transfer hydrogenation of acetophenone (B1666503) and other ketones in isopropanol. researchgate.net

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction that enables the rearrangement of carbon-carbon double bonds, with wide-ranging applications in organic synthesis and polymer chemistry. masterorganicchemistry.comsigmaaldrich.comraineslab.com Ruthenium-based catalysts, particularly those developed by Grubbs and Schrock, have revolutionized this field due to their high activity and functional group tolerance. nih.gov While these catalysts are typically not bis(cyclopentadienyl)ruthenium derivatives, they are ruthenium-alkylidene complexes that operate through a well-established mechanistic pathway. nih.govresearchgate.net

The general structure of these catalysts is L(PR₃)(X)₂Ru=CHR¹, where L can be another phosphine or an N-heterocyclic carbene (NHC). researchgate.net The catalytic cycle, known as the Chauvin mechanism, involves the formation of a 14-electron ruthenium-alkylidene intermediate. nih.govresearchgate.net This active species reacts with an olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate. acs.org A subsequent cycloreversion releases a new olefin product and regenerates a ruthenium-alkylidene, which continues the catalytic cycle. masterorganicchemistry.comacs.org

A significant goal in olefin metathesis is the control of stereoselectivity to favor either the E (trans) or Z (cis) isomer of the product alkene. While many catalysts produce mixtures, recent research has focused on designing catalysts that provide high selectivity. uib.no For E-selective cross-metathesis, ruthenium-based catalysts bearing dithiolate ligands have been developed, achieving >99% E-selectivity. caltech.edunih.govacs.org

A challenge with some of these highly selective catalysts was their low initiation rate, leading to low to moderate yields. caltech.edunih.gov Research has shown that modifying the alkylidene ligand can dramatically increase the initiation speed. For example, replacing the conventional 2-isopropoxybenzylidene ligand with a 2-isopropoxy-3-phenylbenzylidene ligand resulted in catalysts that initiate rapidly. caltech.edunih.govacs.org This modification allows reactions to be completed in significantly less time with higher yields while maintaining excellent stereoselectivity. caltech.edunih.govacs.org

Table 2: Performance of E-Selective Ruthenium Metathesis Catalysts

| Catalyst Ligand Modification | Initiation Rate | Reaction Time | Yield | E-Selectivity |

|---|---|---|---|---|

| Conventional 2-isopropoxybenzylidene | Low | Long | Moderate | >99% caltech.edunih.gov |

This table compares the performance of ruthenium catalysts with different benzylidene ligands in E-selective cross-metathesis.

The nature of the metallacyclobutane species—whether it is a true intermediate or a transition state—has been a subject of investigation. acs.org Studies using electrospray ionization tandem mass spectrometry are consistent with a reaction profile where the metallacyclobutane is a transition state. acs.org Density functional theory (DFT) calculations have also been employed to study the reaction mechanism, revealing the influence of different substrates on the reaction pathway. researchgate.net For highly exergonic reactions, the energy barrier for the cycloreversion of the metallacyclobutane can vanish, making other steps, like ligand dissociation or metallacyclobutane formation, rate-limiting. researchgate.net

C-H Activation and Functionalization

The selective activation and functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a major goal in modern chemistry, offering more atom-economical synthetic routes. wikipedia.org Ruthenium(II) complexes, particularly those stabilized by cyclopentadienyl or related ligands, are effective catalysts for directing C-H activation. mdpi.com

These reactions often proceed through a deprotonation pathway, where a directing group on the substrate coordinates to the ruthenium center, positioning a C-H bond for cleavage. mdpi.com This process typically forms a cyclometalated intermediate. nih.govst-andrews.ac.uk For example, in the arylation of 2-phenylpyridine, experimental and computational studies have shown that bis-cyclometalated ruthenium species are key intermediates. nih.govst-andrews.ac.uk The reaction proceeds via the concerted oxidative addition of a bromoarene to this bis-cyclometalated Ru(II) complex. nih.govst-andrews.ac.uk

Carboxylate ligands often play a crucial role as proton acceptors in these catalytic cycles, facilitating the C-H cleavage step. mdpi.com Ruthenium(II) biscarboxylate catalysts have been used for the distal C-H functionalization of challenging substrates like arylacetamides through a process involving weak O-coordination. nih.gov

Table 3: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound (Ruthenocene) | (C₅H₅)₂Ru |

| Isopropanol | C₃H₈O |

| Acetophenone | C₈H₈O |

| 2-phenylpyridine | C₁₁H₉N |

| Bromoarene | ArBr |

| BINAP | C₄₄H₃₂P₂ |

| N-heterocyclic carbene (NHC) | (varies) |

| Metallacyclobutane | (varies) |

| Ruthenium-hydride | (varies) |

| Dithiolate | (varies) |

| 2-isopropoxybenzylidene | C₁₀H₁₂O |

| 2-isopropoxy-3-phenylbenzylidene | C₁₆H₁₆O |

Bioorthogonal C-H Activation in Peptide Chemistry

This compound derivatives have emerged as powerful tools for the bioorthogonal modification of peptides through C-H bond activation. This strategy allows for the late-stage diversification of complex peptide structures under conditions compatible with biological systems. Versatile ruthenium(II) carboxylate catalysts enable the step-economical, chemo-selective C-H arylation and alkylation of α- and β-amino acids and peptides. These reactions proceed under racemization-free conditions and are tolerant of water.

This ligand-accelerated C-H activation has been successfully applied to direct fluorescence labeling and various peptide ligation methods with high positional selectivity. The robustness of this catalytic system is highlighted by its ability to modify structurally complex peptides, including those containing sensitive functional groups like ketones, esters, and amides, without requiring protecting groups. Mechanistic studies suggest a process involving an acid-enabled C-H ruthenation. The utility of this approach has been demonstrated for C-H alkylations in solution and on solid-phase peptide synthesis supports, providing a transformative tool for creating artificial peptides and modifying biomolecules.

Cycloaddition Reactions (e.g., [2+2] Cycloaddition of Allenynes)

Derivatives of this compound are effective catalysts for various cycloaddition reactions, which are fundamental processes for constructing cyclic molecular architectures. A notable application is the [2+2] cycloaddition of allenynes. For instance, the cationic complex CpRu(MeCN)₃PF₆ has been shown to be a uniquely effective catalyst for the intermolecular [2+2] cycloaddition of unactivated and unsymmetrical allenes and alkynes. This reaction proceeds with high chemoselectivity, overcoming competing pathways like [2+2+2] cycloadditions, and produces strained 3-alkylidenecyclobutenes under mild conditions.

Another derivative, Cp*RuCl(cod), catalyzes the [2+2] cycloaddition of allenynes to yield bicyclo[4.2.0]octa-1(8),5-diene skeletons. The reaction pathway for this transformation is highly dependent on the solvent; while a cyclodimerization occurs in toluene, the desired [2+2] cycloaddition proceeds exclusively in methanol. This is attributed to the in-situ generation of a cationic ruthenium complex in the presence of methanol.

Furthermore, complexes such as Cp*RuCl(PPh₃)₂ are effective in catalyzing the "fusion" of organic azides and terminal alkynes, which regioselectively produces 1,5-disubstituted 1,2,3-triazoles. Internal alkynes also participate, leading to fully substituted triazoles.

Table 1: Examples of Ruthenium-Catalyzed Cycloaddition Reactions

| Catalyst | Reaction Type | Substrates | Product | Key Features |

|---|---|---|---|---|

| CpRu(MeCN)₃PF₆ | [2+2] Cycloaddition | Unactivated allenes and alkynes | 3-Alkylidenecyclobutenes | High chemoselectivity; favors hindered isomer. |

| CpRuCl(cod) | [2+2] Cycloaddition | Allenynes | Bicyclo[4.2.0]octa-1(8),5-diene | Solvent-dependent pathway; regioselective. |

| CpRuCl(PPh₃)₂ | Azide-Alkyne Cycloaddition | Organic azides and alkynes | 1,5-disubstituted 1,2,3-triazoles | High regioselectivity for 1,5-isomer. |

Isomerization Reactions (e.g., Allylic Alcohols, Redox Bicycloisomerization)

Ruthenium-cyclopentadienyl complexes are versatile catalysts for various isomerization reactions, enabling the efficient and atom-economical rearrangement of molecular structures.

Isomerization of Allylic Alcohols: A prominent application is the redox isomerization of allylic alcohols into the corresponding saturated carbonyl compounds (ketones or aldehydes). A range of ruthenium cyclopentadienyl (Cp) complexes have been developed for this transformation. Studies have shown that complexes bearing CO ligands exhibit higher activity than those with PPh₃ ligands. The substituents on the Cp ring also significantly impact the isomerization rate, with more sterically demanding substituted catalysts allowing reactions to proceed rapidly at ambient temperatures. Water-soluble complexes, such as [RuCp(OH₂)(PTA)₂]⁺, have also been successfully employed for the isomerization of various substituted allylic alcohols in aqueous media. This methodology has even been adapted for use inside living mammalian cells, where tailored ruthenium(IV) complexes catalyze the isomerization of abiotic allyl alcohols into fluorescent or bioactive ketones in a bioorthogonal manner.

Redox Bicycloisomerization: Cyclopentadienylruthenium catalysts are also instrumental in redox bicycloisomerization reactions, particularly of enynes. These reactions construct complex bicyclic systems from acyclic precursors in a single, atom-economical step. For example,- and-enynes can be converted into [3.1.0] and [4.1.0] bicyclic structures, respectively. A significant advancement in this area is the development of asymmetric catalysis. By using a CpRu complex that contains a tethered chiral sulfoxide (B87167) ligand, it is possible to synthesize enantioenriched [3.1.0] bicycles containing adjacent quaternary stereocenters with high levels of enantioinduction.

Polymerization Reactions

This compound and its derivatives, particularly CpRu-based complexes (Cp = pentamethylcyclopentadienyl), are versatile catalysts for controlled radical polymerization. The parent compound, ruthenocene ((C₅H₅)₂Ru), has been investigated as a photoinitiator for polymerization reactions.

More advanced derivatives serve as highly efficient catalysts for metal-catalyzed living radical polymerization. For instance, the neutral complex Ru(Cp)Cl(PPh₃)₂ is a versatile catalyst for the living radical polymerization of monomers such as methyl methacrylate (B99206) (MMA), methyl acrylate (B77674) (MA), and styrene. The resulting polymers have number-average molecular weights that increase in proportion to monomer conversion and exhibit very narrow molecular weight distributions (Mₙ/Mₙ < 1.1). The catalytic activity can be tuned by modifying the phosphine ligand; for example, Ru(Cp)Cl(PCy₃) catalyzes the polymerization of MMA faster than its PPh₃ counterpart.

Cationic Cp-ruthenium complexes, such as [CpRu(CH₃CN)(PPh₃)₂]⁺A⁻, have been developed as active, cocatalyst-free catalysts for these polymerizations. The catalytic activity of these systems can be influenced by the choice of the counteranion (A⁻). For example, a PF₆⁻-based complex effectively controls the polymerization of MMA but not MA, whereas an SbF₆⁻-based complex allows for the controlled polymerization of MA. This tunability provides a significant advantage over neutral counterparts, which often require cocatalysts and may show retarded polymerization rates under cocatalyst-free conditions.

Water Oxidation Catalysis

The oxidation of water into molecular oxygen is a critical half-reaction in water splitting for hydrogen production and is considered a bottleneck in the development of artificial photosynthesis. While many molecular ruthenium catalysts for water oxidation are based on polypyridyl ligands, the fundamental principles of their operation are relevant. The process is an energy-demanding, four-proton-four-electron oxidation that requires catalysts to overcome a high kinetic barrier.

Effective water oxidation catalysts (WOCs) must stabilize high-valent metal-oxo species, which are key intermediates in the O-O bond formation step. The mechanism can proceed via two main pathways: a water nucleophilic attack (WNA) on a high-valent metal-oxo species or the radical coupling of two metal-oxo units. Ruthenium is a highly studied metal for this purpose due to its accessible high oxidation states. Although ruthenium dioxide is a benchmark heterogeneous catalyst, significant research has focused on developing homogeneous molecular catalysts to better understand and control the reaction at a molecular level. Recent advancements have also explored ruthenium nanoparticles as potential substitutes for platinum and iridium-based catalysts. The design of these catalysts often involves incorporating specific ligand frameworks that can stabilize the required high oxidation states and facilitate proton-coupled electron transfer (PCET) events, which are crucial for generating neutral intermediates and avoiding high-energy charged species.

Catalyst Design Principles and Structure-Activity Relationships

The rational design of this compound catalysts relies on establishing clear structure-activity relationships, often through a combination of experimental data and computational analysis. Quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors with catalytic activity, are powerful tools in this endeavor.

For ruthenium-catalyzed olefin metathesis, density functional theory (DFT) calculations have been used to create multivariate models that link the properties of catalyst precursors to their activity. These models reveal that ligands promoting catalytic activity are those that stabilize the high-oxidation state (+4) metallacyclobutane intermediate relative to the other ruthenium-carbene structures in the catalytic cycle. This stabilization is achieved through ligand-to-metal σ-donation, whereas metal-to-ligand π-back-donation can destabilize this key intermediate and thus lower catalytic activity.

In the field of water oxidation, computational analysis helps to understand the energetics of various reaction steps. For a series of structurally similar homogeneous ruthenium catalysts, volcano plot-based analysis grounded in Sabatier's principle has been used. This approach identifies ideal relative energies for the Ru(IV)=O and Ru(IV)-OH intermediates and optimal free energies for the water nucleophilic attack step. Such analyses reveal a narrow energetic landscape that corresponds to the highest catalytic activities, providing a roadmap for the rational design of new, more efficient catalysts.

Influence of Ligand Steric and Electronic Effects on Catalytic Performance

The catalytic performance of this compound complexes is profoundly influenced by the steric and electronic properties of the cyclopentadienyl (Cp) ligand and its substituents. These two factors are often intertwined and allow for the fine-tuning of a catalyst's reactivity, selectivity, and stability.

Steric Effects: Increasing the steric bulk of the Cp ligand can have significant consequences. For example, replacing the simple Cp ring with a pentamethylcyclopentadienyl (Cp*) or a pentaarylcyclopentadienyl (Cp⁵Ar) ligand dramatically increases the steric volume around the ruthenium center. This increased bulk can enhance the kinetic stability of the organometallic derivative. In ruthenocene-based pincer complexes, a bulkier non-metalated Cp ring can push the coordinated palladium atom out of the plane of the metalated Cp ring, altering the geometry of the active site. Furthermore, bulky ligands can drive a reaction toward less sterically congested intermediates, which can contribute positively to catalytic activity.

Electronic Effects: The electronic nature of the Cp ligand, modulated by its substituents, is also a critical determinant of catalytic behavior. The presence of electron-donating groups, such as the five methyl groups in the Cp* ligand, increases its donor ability compared to the unsubstituted Cp ring. Conversely, electron-withdrawing groups, like a CF₃ group, can alter the electron density at the metal center. These electronic modifications influence the stability of various intermediates in a catalytic cycle. Energy decomposition analysis has shown that electronic contributions are often as dominant as steric effects in controlling reaction outcomes, such as Z-selectivity in olefin metathesis. Therefore, a careful balance of both steric and electronic properties is essential for the design of highly efficient and selective catalysts.

Role of Cationic Ruthenium Species in Catalytic Cycles

Cationic ruthenium species derived from this compound (ruthenocene) and its half-sandwich analogues play a pivotal role in a wide array of catalytic transformations. The positive charge on the ruthenium center enhances its electrophilicity and Lewis acidity, which are crucial for substrate activation and for facilitating key elementary steps within a catalytic cycle. These species are often generated in situ from neutral precursors or synthesized as stable, well-defined complexes. Their catalytic activity is observed in reactions ranging from hydrogenations and hydrosilylations to complex C-H functionalizations and cycloadditions.

A common feature in the catalytic cycles involving these cationic species is the coordination of the substrate to the electron-deficient ruthenium center. This coordination activates the substrate towards nucleophilic attack or other transformations. The catalytic cycle is then typically completed by product dissociation and regeneration of the active cationic catalyst.

Mechanistic Insights from Research Findings

Detailed mechanistic studies, often combining experimental data with computational analysis, have shed light on the precise role of cationic ruthenium species.

Hydrosilylation and Transfer Hydrogenation: The cationic half-sandwich ruthenium complex, [Cp(PPri3)Ru(CH3CN)2]+, has been shown to be an effective catalyst for the chemoselective mono-addition of HSiMe2Ph to pyridine (B92270) derivatives. scholaris.ca Experimental evidence suggests an ionic hydrosilylation mechanism is at play. scholaris.ca This complex and its derivatives are also efficient catalysts for the transfer hydrogenation of various substrates, including carbonyls, imines, and nitriles. scholaris.ca

C-H Arylation: In the ruthenium-catalyzed N-directed C-H ortho-arylation of 2-phenylpyridines with bromoarenes, combined DFT and experimental studies have been crucial in elucidating the mechanism. st-andrews.ac.uk Contrary to some proposals, these studies revealed that bis-cyclometalated ruthenium species are the key intermediates. st-andrews.ac.uk The catalytic cycle proceeds through the concerted oxidative addition of the bromoarene at a bis-cyclometalated Ru(II) complex, rather than at a mono-cyclometalated species. st-andrews.ac.uk This work underscores the importance of understanding the precise nature of the active cationic species in the catalytic cycle.

Cycloaddition Reactions: The commercially available cationic catalyst [CpRu(CH3CN)3]PF6 has proven effective in catalyzing Bis-Homo-Diels-Alder cycloadditions. researchgate.net Its use leads to improved yields compared to neutral catalysts like Cp*RuCl(COD) and enables the synthesis of previously unattainable cycloadducts. researchgate.net The cationic nature of the ruthenium center is believed to be key to promoting the desired cycloaddition pathway.

Olefin Metathesis: Cationic ruthenium allenylidene complexes, such as [(η6-arene)(R3P)RuCl(=C=CR'2)]+X−, represent a distinct class of pre-catalysts for ring-closing olefin metathesis (RCM). researchgate.net Research has shown that the counter-ion (X−) plays a significant role in determining the reaction rate and selectivity. researchgate.net This indicates that the entire ionic pair, not just the cation, can influence the catalytic cycle. Furthermore, the observation that remote substituents on the allenylidene ligand affect the catalytic process suggests that this ligand may remain attached to the metal center throughout the cycle. researchgate.net

The table below summarizes the role of various cationic ruthenium species in different catalytic reactions, based on recent research findings.